2,5-Dimethyl-1-(4-nitrophenyl)piperazine

GPR35 GPCR Orphan receptor

Ensure experimental reproducibility by sourcing the exact 2,5-dimethyl substitution pattern. This compound's unique steric and electronic profile yields sub-nanomolar GPR35 potency (EC50 1.10 nM) and well-characterized selectivity (no beta-1 binding). Ideal as a quantitative benchmark in NPP1 inhibitor programs. Verify 95% purity for reliable screening results.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B8519917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(4-nitrophenyl)piperazine
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C12H17N3O2/c1-9-8-14(10(2)7-13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3
InChIKeyHZFREYKCBLRUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1-(4-nitrophenyl)piperazine: Key Procurement and Application Reference for Nitrophenylpiperazine Research Compounds


2,5-Dimethyl-1-(4-nitrophenyl)piperazine (CAS: Not yet formally assigned; molecular formula C₁₂H₁₇N₃O₂, molecular weight 235.28 g/mol) is a disubstituted N-phenylpiperazine derivative featuring 2,5-dimethyl substitution on the piperazine core and a 4-nitrophenyl moiety at the N1 position . The compound is primarily utilized as a research intermediate and screening compound in medicinal chemistry, with documented bioactivity against select G-protein coupled receptor (GPCR) targets and ectonucleotidase enzymes [1][2]. Commercial availability is typically at 95% purity .

2,5-Dimethyl-1-(4-nitrophenyl)piperazine: Why Generic Piperazine Substitution Introduces Uncontrolled Variability


The substitution pattern on the piperazine core directly governs receptor binding affinity, selectivity, and physicochemical properties . In the case of 2,5-dimethyl-1-(4-nitrophenyl)piperazine, the 2,5-dimethyl groups introduce steric hindrance that alters molecular conformation and modulates π-π stacking interactions with hydrophobic receptor pockets . Substituting this compound with unsubstituted 1-(4-nitrophenyl)piperazine or other positional isomers will result in fundamentally different target engagement profiles [1][2]. As demonstrated by SAR studies on disubstituted piperazines, even minor structural modifications can dissociate pharmacological effects and produce divergent activity spectra [3]. Consequently, procurement of the exact substitution pattern is essential for experimental reproducibility.

2,5-Dimethyl-1-(4-nitrophenyl)piperazine: Quantitative Differentiation Evidence for Scientific Procurement


High-Affinity GPR35 Engagement: 6 nM Ki vs. Alternative Nitrophenylpiperazine Scaffolds

2,5-Dimethyl-1-(4-nitrophenyl)piperazine demonstrates potent competitive binding to the human GPR35 receptor with a Ki of 6 nM [1]. This affinity is notably stronger than that of structurally related nitrophenylpiperazine derivatives evaluated in comparable assay systems, including 1-(4-nitrophenyl)piperazine-based analogs that exhibit IC₅₀ values ranging from 22 nM to 480 nM against GPR35 [2][3]. The 2,5-dimethyl substitution pattern on the piperazine core likely contributes to this enhanced binding via conformational restriction and optimized hydrophobic interactions with the receptor binding pocket [1].

GPR35 GPCR Orphan receptor Binding affinity

GPR35 Agonist Potency: Functional EC₅₀ = 1.10 nM and IC₅₀ = 0.740 nM

Functional assays confirm that the high binding affinity of 2,5-dimethyl-1-(4-nitrophenyl)piperazine for GPR35 translates into potent agonism. The compound activates human GPR35 with an EC₅₀ of 1.10 nM in CHO-K1 cells measured by dynamic mass redistribution (DMR) [1]. In HT-29 cells, agonist activity assessed via desensitization of zaprinast-induced DMR response yields an IC₅₀ of 0.740 nM [2]. These sub-nanomolar functional potencies are consistent with the low-nanomolar binding Ki and exceed the activity of many unsubstituted arylpiperazine GPR35 ligands [3].

GPR35 Functional assay DMR Agonism

NPP1 Inhibition: Defined Low Micromolar Affinity (Ki = 13.0 μM) Supporting Enzyme Screening Applications

2,5-Dimethyl-1-(4-nitrophenyl)piperazine inhibits human ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (NPP1/ENPP1) with a Ki of 13,000 nM (13.0 μM) [1]. A secondary Ki measurement under enzyme-substrate-inhibitor dissociation conditions yields 147,000 nM (147 μM) [1]. This NPP1 inhibition profile is documented and quantified, distinguishing the compound from uncharacterized nitrophenylpiperazine analogs where NPP1 activity remains unreported. The presence of measurable NPP1 inhibition may be relevant for programs exploring the intersection of piperazine scaffolds with purinergic signaling pathways [2].

NPP1 ENPP1 Ectonucleotidase Enzyme inhibition

Beta-1 Adrenergic Receptor: Confirmed Lack of Affinity Supports Target Selectivity Profiling

Counter-screening data indicate that 2,5-dimethyl-1-(4-nitrophenyl)piperazine exhibits no measurable binding affinity toward the beta-1 adrenergic receptor . This negative selectivity profile is valuable for experimental design: many piperazine-containing compounds, including 1-arylpiperazine derivatives, demonstrate significant cross-reactivity with adrenergic and serotonergic receptors [1]. The absence of beta-1 adrenergic engagement for this specific substitution pattern reduces the likelihood of confounding cardiovascular or CNS effects in phenotypic screening assays where adrenergic tone must remain unperturbed.

Beta-1 adrenergic receptor Selectivity Off-target screening

Scaffold Characterization: Antimicrobial Activity of 1-(4-Nitrophenyl)piperazine Core with MIC Values Down to 15.0 μM

Although direct antimicrobial data for 2,5-dimethyl-1-(4-nitrophenyl)piperazine are not reported in accessible primary literature, extensive characterization of 1-(4-nitrophenyl)piperazine derivatives establishes a quantitative baseline for this scaffold class. Ten novel 1-(4-nitrophenyl)piperazine derivatives demonstrated antimycobacterial activity against M. kansasii with MIC values of 15.0–15.4 μM for the most active analogs, and antifungal activity against F. avenaceum with MIC = 14.2 μM [1]. Importantly, these derivatives exhibited only insignificant toxic effects on human (THP-1) and plant (N. tabacum) cells [1]. The 2,5-dimethyl substitution may modulate this activity profile via altered lipophilicity and conformational effects .

Antimycobacterial Antifungal Antistaphylococcal MIC

Molecular Weight and Physical Property Differentiation: MW 235.28 g/mol vs. Unsubstituted Parent (MW 207.23 g/mol)

2,5-Dimethyl-1-(4-nitrophenyl)piperazine (MW = 235.28 g/mol, C₁₂H₁₇N₃O₂) differs from the unsubstituted parent 1-(4-nitrophenyl)piperazine (MW = 207.23 g/mol, C₁₀H₁₃N₃O₂) [1] by an additional 28.05 g/mol, corresponding to the two methyl substituents (C₂H₄). This mass increase contributes to enhanced lipophilicity, which has been demonstrated to positively influence antimycobacterial activity in the 1-(4-nitrophenyl)piperazine series [2]. The increased molecular weight and altered logP also affect solubility and membrane permeability, parameters critical for cell-based assay performance and in vivo exposure.

Molecular weight Physicochemical property Lipophilicity Solubility

2,5-Dimethyl-1-(4-nitrophenyl)piperazine: Evidence-Based Application Scenarios for Scientific Selection


High-Sensitivity GPR35 Orphan Receptor Screening and Hit Validation

Based on its Ki of 6 nM and functional EC₅₀ of 1.10 nM at human GPR35 [1], 2,5-dimethyl-1-(4-nitrophenyl)piperazine is ideally suited as a reference agonist in GPR35 screening cascades. The sub-nanomolar functional potency enables assay miniaturization and reduces compound consumption compared to alternative GPR35 ligands with weaker affinity (IC₅₀ = 22–480 nM range) [2]. The absence of beta-1 adrenergic receptor binding further supports its use in phenotypic assays where adrenergic modulation would confound interpretation.

NPP1/ENPP1 Inhibitor Benchmarking and Ectonucleotidase Probe Development

With a characterized Ki of 13,000 nM (13.0 μM) against human NPP1 [1], this compound provides a quantitative reference point for ectonucleotidase inhibitor discovery programs. Researchers developing novel NPP1 inhibitors can use 2,5-dimethyl-1-(4-nitrophenyl)piperazine as a structurally defined benchmark to calibrate assay performance and establish SAR trends across nitrophenylpiperazine chemical space.

Medicinal Chemistry Lead Optimization from the 1-(4-Nitrophenyl)piperazine Scaffold

The 1-(4-nitrophenyl)piperazine core has demonstrated antimycobacterial activity with MIC values of 15.0–15.4 μM against M. kansasii and antifungal activity (MIC = 14.2 μM against F. avenaceum), combined with low cytotoxicity [1]. The 2,5-dimethyl substitution introduces conformational restriction and altered lipophilicity that may enhance target engagement [2]. This compound serves as a key intermediate for synthesizing derivatives to explore SAR around piperazine substitution and its impact on antimicrobial potency.

Selectivity Profiling Panels Requiring Defined Off-Target Activity Signatures

For laboratories conducting broad GPCR or enzyme profiling, 2,5-dimethyl-1-(4-nitrophenyl)piperazine offers a well-defined selectivity signature: potent GPR35 agonism (Ki = 6 nM, EC₅₀ = 1.10 nM) [1], moderate NPP1 inhibition (Ki = 13.0 μM) [2], and no detectable beta-1 adrenergic binding . This multi-target profile is documented and reproducible, making the compound a valuable tool for validating assay panel performance and for use as a selectivity control in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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